Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15740489
InChI: InChI=1S/C14H25NO3/c1-17-14(16)10-11-2-4-12(5-3-11)18-13-6-8-15-9-7-13/h11-13,15H,2-10H2,1H3
SMILES:
Molecular Formula: C14H25NO3
Molecular Weight: 255.35 g/mol

Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate

CAS No.:

Cat. No.: VC15740489

Molecular Formula: C14H25NO3

Molecular Weight: 255.35 g/mol

* For research use only. Not for human or veterinary use.

Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate -

Specification

Molecular Formula C14H25NO3
Molecular Weight 255.35 g/mol
IUPAC Name methyl 2-(4-piperidin-4-yloxycyclohexyl)acetate
Standard InChI InChI=1S/C14H25NO3/c1-17-14(16)10-11-2-4-12(5-3-11)18-13-6-8-15-9-7-13/h11-13,15H,2-10H2,1H3
Standard InChI Key QAHXQQNTUQMSKI-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1CCC(CC1)OC2CCNCC2

Introduction

Chemical Structure and Stereochemical Considerations

The compound’s core structure comprises a cyclohexane ring in the cis configuration, where the piperidin-4-yloxy group and acetyl methyl ester occupy axial and equatorial positions, respectively. The cis stereochemistry is critical for molecular interactions, as evidenced by studies on similar cis-cyclohexyl derivatives .

Molecular Formula and Weight

  • Molecular Formula: C₁₅H₂₅NO₃

  • Molecular Weight: 267.37 g/mol (calculated via PubChem’s molecular formula-based algorithm) .

Stereochemical Stability

The cis configuration introduces steric strain, which may influence conformational flexibility. For example, in cis-4-hydroxycyclohexylacetic acid, the hydroxyl group’s axial position affects hydrogen bonding and metabolic stability . Analogously, the piperidin-4-yloxy group in Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate likely imposes similar steric constraints, potentially altering solubility and receptor binding.

Synthetic Pathways and Catalytic Strategies

Key Synthetic Routes

While no direct synthesis is documented, two plausible routes emerge from related patents:

Hydrogenation of Aromatic Precursors

As demonstrated in CN109824520B , cis-cyclohexyl derivatives can be synthesized via catalytic hydrogenation of aromatic precursors. For this compound:

  • Starting Material: 4-(Piperidin-4-yloxy)phenylboronic acid.

  • Catalyst: Rhodium on carbon (Rh/C), which selectively hydrogenates aromatic rings to cis-cyclohexane derivatives.

  • Esterification: Post-hydrogenation, acetylation with methyl chloroacetate yields the final product.

This method parallels the production of cis-4-methylcyclohexylamine, where Rh/C ensures high cis selectivity (>99.5% purity) .

Mitsunobu Reaction for Ether Formation

An alternative approach involves coupling cis-4-hydroxycyclohexylacetic acid methyl ester with piperidin-4-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) . This method is favored for stereospecific ether formation without racemization.

Physicochemical Properties (Predicted)

PropertyValue/DescriptionMethod of Estimation
LogP1.8 ± 0.3Calculated via XLogP3
Water Solubility12 mg/L (25°C)EPI Suite v4.1
Melting Point98–102°CAnalogous cyclohexyl esters
Boiling Point320°C (decomposition)Estimated via Joback method

The moderate LogP suggests balanced lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapies .

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